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The Role of ALOX15B in Ferroptosis Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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Executive Summary

Ferroptosis, an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides, has emerged as a critical process in various physiological and pathological contexts, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. Central to the execution of ferroptosis is the lipoxygenase (LOX) family of enzymes, with arachidonate 15-lipoxygenase B (ALOX15B) being identified as a key player. This technical guide provides an in-depth exploration of the role of ALOX15B in ferroptosis signaling pathways, detailing its mechanism of action, upstream regulation, and downstream effects. We present quantitative data on ALOX15B expression and inhibition, comprehensive experimental protocols for its study, and detailed signaling pathway diagrams to facilitate a deeper understanding and guide future research and therapeutic development.

Core Concepts: ALOX15B-Mediated Ferroptosis

ALOX15B is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids (PUFAs), primarily arachidonic acid (AA) and linoleic acid (LA), within cellular membranes. This enzymatic activity leads to the formation of lipid hydroperoxides (LOOHs), the primary executioners of ferroptotic cell death. The accumulation of these reactive lipid species disrupts membrane integrity, leading to increased permeability and eventual cell lysis.



The significance of ALOX15B in ferroptosis is underscored by its intricate regulation and its direct impact on the biochemical hallmarks of this cell death modality. Its expression and activity are tightly controlled by upstream signaling pathways, and its catalytic products are potent inducers of the ferroptotic cascade.

Upstream Regulation of ALOX15B in Ferroptosis

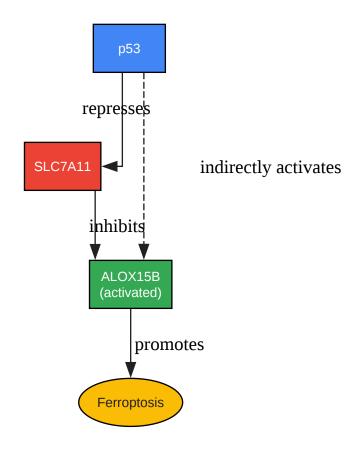
The expression and activity of ALOX15B are governed by complex signaling networks, with the tumor suppressor p53 and the oncogenic KRAS pathway being two of the most well-characterized regulators.

The p53/SLC7A11 Axis

The tumor suppressor p53 plays a dual role in regulating ferroptosis, and one of its proferroptotic functions is mediated through the regulation of ALOX15B. In response to cellular stress, p53 can transcriptionally repress the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the cystine/glutamate antiporter system Xc-.[1][2] The inhibition of SLC7A11 leads to a depletion of intracellular cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). The resulting decrease in GSH levels impairs the function of glutathione peroxidase 4 (GPX4), the primary enzyme responsible for detoxifying lipid peroxides. This creates a cellular environment ripe for lipid peroxidation.

Intriguingly, the suppression of SLC7A11 by p53 also appears to activate the lipoxygenase activity of ALOX15B, although the precise mechanism of this activation is still under investigation.[2][3] This dual action of p53—crippling the primary antioxidant defense against lipid peroxidation while simultaneously activating a key producer of lipid peroxides—potently sensitizes cells to ferroptosis. In bladder cancer, for instance, p53 has been shown to activate ALOX15B's lipoxygenase activity by inhibiting SLC7A11, thereby inducing ferroptosis.[2][3]





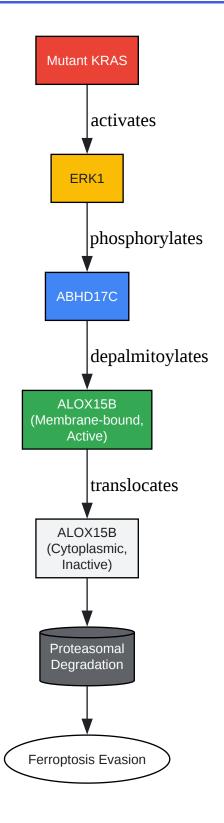
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p53/SLC7A11/ALOX15B Signaling Pathway.

The KRAS/ABHD17C Axis in Pancreatic Cancer

In pancreatic ductal adenocarcinoma (PDAC) harboring KRAS mutations, a distinct mechanism of ALOX15B regulation has been identified. Mutant KRAS, through the activation of the ERK1 signaling pathway, leads to the phosphorylation of α/β-hydrolase domain-containing protein 17C (ABHD17C).[4] This phosphorylation event promotes the depalmitoylation of ALOX15B, causing its translocation from the cell membrane to the cytoplasm.[4] In the cytoplasm, ALOX15B is targeted for proteasomal degradation by the CUL4/DDB1/DCAF10 E3 ligase complex.[4] This sustained downregulation of ALOX15B allows KRAS-mutant pancreatic cancer cells to evade ferroptosis and promotes tumor progression.[4]





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KRAS/ABHD17C/ALOX15B Signaling Pathway.

Downstream Effects: Lipid Peroxidation Cascade



The primary downstream effect of ALOX15B activity in the context of ferroptosis is the generation of lipid hydroperoxides. ALOX15B specifically catalyzes the insertion of molecular oxygen into PUFAs, such as arachidonic acid, to produce 15-hydroperoxyeicosatetraenoic acid (15-HpETE). This initial peroxidation event can then propagate through a chain reaction, leading to the accumulation of a diverse array of lipid peroxidation products. These products disrupt the structure and function of cellular membranes, leading to increased ion permeability, organelle dysfunction, and ultimately, cell death.

Quantitative Data Presentation

The following tables summarize key quantitative data from studies investigating the role of ALOX15B in ferroptosis.

Table 1: ALOX15B Expression in Cancer

Cancer Type	Tissue	Change in ALOX15B Expression	Method	Reference
Bladder Cancer	Tumor	Significantly downregulated	UPLC-MS/MS, IHC	[3]
Pancreatic Ductal Adenocarcinoma (KRAS mutant)	Tumor	Lower protein, higher mRNA	IHC, IB, qPCR	[5]
Sinonasal Inverted Papilloma	Tumor	Significantly higher mRNA and protein	qRT-PCR, WB, IHC	[6]

Table 2: Inhibitory Activity of ALOX15B Inhibitors



Inhibitor	Target	Substrate	IC50	Species	Reference
Alox15-IN-1	ALOX15	Linoleic Acid	0.04 μΜ	Rabbit	[7]
Alox15-IN-1	ALOX15	Arachidonic Acid	2.06 μΜ	Human	[7]
ML351	15-LOX-1	Not Specified	200 nM	Human	[8]
MLS0003270 69	ALOX15B	Not Specified	0.34 ± 0.05 μΜ	Human	[9]
MLS0003271 86	ALOX15B	Not Specified	0.53 ± 0.04 μΜ	Human	[9]
MLS0003272 06	ALOX15B	Not Specified	0.87 ± 0.06 μΜ	Human	[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ALOX15B and ferroptosis.

Western Blot Analysis of ALOX15B

Objective: To determine the protein expression levels of ALOX15B in cell lysates or tissue homogenates.

Materials:

- Ice-cold PBS
- RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels (e.g., 4-12% Bis-Tris)
- Transfer buffer (e.g., Tris-Glycine with 20% methanol)



- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
- Primary antibody against ALOX15B (use at manufacturer's recommended dilution)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Protocol:

- · Sample Preparation:
 - For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer on ice for 30-60 minutes.
 - For tissues, homogenize in RIPA buffer.
 - Centrifuge lysates at 12,000g for 15 minutes at 4°C to pellet cellular debris.
 - Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature 20-40 μg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.
 - Separate proteins by SDS-PAGE.
 - Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours.
- Immunoblotting:
 - Block the membrane in blocking buffer for 1 hour at room temperature.



- Incubate the membrane with the primary ALOX15B antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- · Detection:
 - Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
 - Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

ALOX15B Activity Assay

Objective: To measure the enzymatic activity of ALOX15B by quantifying the production of its catalytic products.

Materials:

- Purified ALOX15B enzyme or cell lysate containing ALOX15B
- Phosphate-buffered saline (PBS), pH 7.4
- Arachidonic acid (substrate)
- Sodium borohydride (for reduction of hydroperoxides)
- Acetonitrile
- · Acetic acid
- RP-HPLC system with a C18 column or LC-MS/MS system

Protocol:



· Enzyme Reaction:

- In a microcentrifuge tube, combine the enzyme source (purified enzyme or cell lysate) with PBS.
- If testing inhibitors, pre-incubate with the inhibitor or vehicle (DMSO) for 15 minutes at room temperature.
- Initiate the reaction by adding arachidonic acid to a final concentration of 10-100 μM.
- Incubate for 10-30 minutes at 37°C.
- Reaction Termination and Product Extraction:
 - Stop the reaction by adding an excess of sodium borohydride to reduce the hydroperoxy products to their more stable hydroxy derivatives (e.g., 15-HETE).
 - Acidify the reaction mixture to pH ~3.5 with acetic acid.
 - Precipitate proteins by adding an equal volume of acetonitrile.
 - Centrifuge to pellet the precipitated protein.

Analysis:

- Analyze the supernatant by RP-HPLC or LC-MS/MS to separate and quantify the 15-HETE produced.
- Compare the amount of product formed in the presence and absence of inhibitors to determine the IC50 value.

Lipid Peroxidation Assay using C11-BODIPY 581/591

Objective: To quantify lipid reactive oxygen species (ROS), a hallmark of ferroptosis, in live cells.

Materials:

Cultured cells of interest



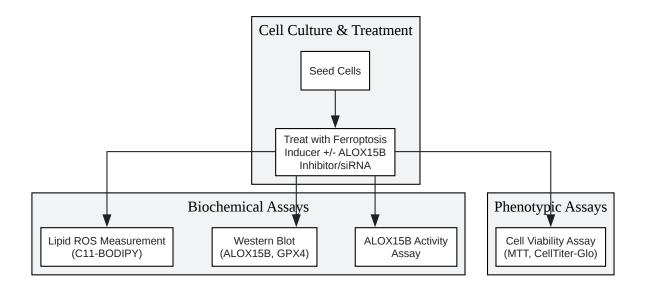
- C11-BODIPY 581/591 stock solution (in DMSO)
- Serum-free cell culture medium or PBS
- Flow cytometer

Protocol:

- Cell Treatment:
 - Seed cells in a multi-well plate and allow them to adhere.
 - Treat cells with experimental compounds (e.g., ferroptosis inducers, ALOX15B inhibitors)
 for the desired duration.
- Staining:
 - Prepare a working solution of C11-BODIPY 581/591 at a final concentration of 2-10 μM in serum-free medium or PBS.
 - Remove the culture medium from the cells and wash once with PBS.
 - Add the C11-BODIPY working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- Analysis:
 - Harvest the cells by trypsinization and wash twice with PBS.
 - Resuspend the cells in PBS for flow cytometry analysis.
 - Analyze the cells using a flow cytometer. The oxidized form of C11-BODIPY fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red).
 - The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.



Mandatory Visualizations Experimental Workflow for Investigating ALOX15B in Ferroptosis

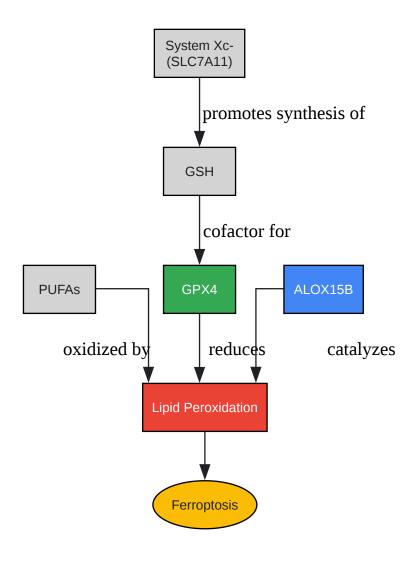


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Experimental Workflow for ALOX15B Studies.

Logical Relationship of Key Ferroptosis Regulators





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Core Regulators of Ferroptosis.

Conclusion and Future Directions

ALOX15B has unequivocally emerged as a central executioner of ferroptosis. Its intricate regulation by key oncogenic and tumor-suppressive pathways highlights its potential as a therapeutic target. The ability to modulate ALOX15B activity offers a promising avenue for inducing ferroptosis in cancer cells that are resistant to traditional therapies or for preventing ferroptotic cell death in the context of ischemia-reperfusion injury and neurodegeneration.

Future research should focus on further elucidating the precise molecular mechanisms that govern ALOX15B activity and its interplay with other ferroptosis regulators. The development of more potent and selective ALOX15B inhibitors will be crucial for translating these findings into







clinical applications. Furthermore, a deeper understanding of the tissue-specific roles of ALOX15B will be essential for developing targeted therapies with minimal off-target effects. This in-depth technical guide provides a solid foundation for researchers to advance our understanding of ALOX15B in ferroptosis and to accelerate the development of novel therapeutic strategies targeting this critical pathway.

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References

- 1. The Regulation of Ferroptosis by Tumor Suppressor p53 and its Pathway [mdpi.com]
- 2. p53 Activates the Lipoxygenase Activity of ALOX15B via Inhibiting SLC7A11 to Induce Ferroptosis in Bladder Cancer Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KRAS/ABHD17C/ALOX15B Axis Promotes Pancreatic Cancer Progression via Ferroptosis Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KRAS/ABHD17C/ALOX15B Axis Promotes Pancreatic Cancer Progression via Ferroptosis Evasion PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Experimental Methods for Characterizing Protein—Protein Interactions PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 -Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of ALOX15B in Ferroptosis Signaling Pathways: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2935957#role-of-alox15b-in-ferroptosis-signaling-pathways]



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